8-(2-bromobenzoyl)-1-oxa-4-thia-8-azaspiro[4.5]decane
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Overview
Description
8-(2-bromobenzoyl)-1-oxa-4-thia-8-azaspiro[4.5]decane is a useful research compound. Its molecular formula is C14H16BrNO2S and its molecular weight is 342.25. The purity is usually 95%.
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Scientific Research Applications
Antiviral Applications
A series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives have been synthesized and evaluated for their activity against human coronaviruses and influenza virus. The most potent compound among these was found to inhibit human coronavirus 229E replication, showcasing the potential of this scaffold for antiviral drug development (Çağla Begüm Apaydın et al., 2019). Another study produced N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives, demonstrating strong activity against influenza A/H3N2 virus, further underscoring the versatility of the spirothiazolidinone scaffold in generating new classes of antiviral molecules (Çağla Begüm Apaydın et al., 2020).
Antimicrobial Applications
Compounds related to the core structure of (2-Bromophenyl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone have been synthesized for their antimicrobial properties. For example, synthesis of new spiroheterocyclic pyrylium salts related to 1-oxa-4-thiaspiro[4.4] nonan-2-one and/or [4.5]decan-2-one as antimicrobial agents has shown promising results, highlighting the potential of these compounds in combating bacterial and fungal infections (A. Al-Ahmadi & M. El-zohry, 1995).
Analgesic Applications
The analgesic properties of related spiro heterocycles have been explored, with compounds like 2-Amino-7-oxa-3-thia-1-azaspiro[5,5]undec-1-enes showing significant activity in various assays. This suggests a potential avenue for the development of new pain management solutions (N. Cohen et al., 1978).
Mechanism of Action
Mode of Action
The presence of the bromophenyl group may enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Compounds with similar structures have been found to have potential anticancer activity . This suggests that (2-Bromophenyl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone might interfere with pathways involved in cell proliferation and survival.
Pharmacokinetics
The pharmacokinetic properties of (2-Bromophenyl)(1-oxa-4-thia-8-azaspiro[4The compound’s lipophilic nature, suggested by the presence of the bromophenyl group, might influence its bioavailability and distribution within the body .
Result of Action
Given the potential anticancer activity of similar compounds , it is possible that (2-Bromophenyl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone could induce apoptosis or inhibit proliferation in certain cancer cells.
Properties
IUPAC Name |
(2-bromophenyl)-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrNO2S/c15-12-4-2-1-3-11(12)13(17)16-7-5-14(6-8-16)18-9-10-19-14/h1-4H,5-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBZFTMJEFCXYDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCS2)C(=O)C3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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